4-((1-(5-bromonicotinoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
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Overview
Description
4-((1-(5-bromonicotinoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a brominated nicotinoyl group attached to an azetidine ring, which is further connected to a cyclopropyl-substituted pyridinone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the 5-bromonicotinoyl chloride This intermediate can be reacted with azetidin-3-ol under controlled conditions to form the azetidine ring
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, specific solvents, and precise temperature control to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridinone core can be oxidized to form pyridine-N-oxide derivatives.
Reduction: : The brominated nicotinoyl group can be reduced to form the corresponding amine.
Substitution: : The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles can be used for substitution reactions, such as alkyl halides or Grignard reagents.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Amines derived from the brominated nicotinoyl group.
Substitution: : Alkylated or arylated derivatives of the compound.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its therapeutic potential in drug discovery.
Industry: : It might find use in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the azetidine ring and the brominated nicotinoyl group. Similar compounds might include other brominated nicotinoyl derivatives or pyridinone-based structures. the combination of these features in this particular compound sets it apart.
List of Similar Compounds
5-Bromonicotinoyl chloride
Piperidin-4-yl derivatives
Pyridinone-based compounds
Properties
IUPAC Name |
4-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-11-4-15(6-17(23)22(11)14-2-3-14)25-16-9-21(10-16)18(24)12-5-13(19)8-20-7-12/h4-8,14,16H,2-3,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCCHQHFRBPGLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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